molecular formula C23H22N4O3S2 B253839 METHYL 6-METHYL-2-(2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

METHYL 6-METHYL-2-(2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B253839
M. Wt: 466.6 g/mol
InChI Key: CXGVGBXMDMYALU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of METHYL 6-METHYL-2-(2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically involves the reaction of 6-methyl-2-{[([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with methanol in the presence of a catalyst .

Chemical Reactions Analysis

METHYL 6-METHYL-2-(2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of METHYL 6-METHYL-2-(2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar compounds to METHYL 6-METHYL-2-(2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE include:

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C23H22N4O3S2

Molecular Weight

466.6 g/mol

IUPAC Name

methyl 6-methyl-2-[[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C23H22N4O3S2/c1-13-7-9-15-17(11-13)32-21(20(15)22(29)30-2)24-19(28)12-31-23-26-25-18-10-8-14-5-3-4-6-16(14)27(18)23/h3-6,8,10,13H,7,9,11-12H2,1-2H3,(H,24,28)

InChI Key

CXGVGBXMDMYALU-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5C=C4

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5C=C4

Origin of Product

United States

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